N-[4-(difluoromethyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide
Description
N-[4-(difluoromethyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a difluoromethyl group and an acetamide moiety linked to an oxoquinoxaline ring, making it a subject of study for its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(difluoromethyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c18-17(19)11-5-7-12(8-6-11)21-15(23)10-22-14-4-2-1-3-13(14)20-9-16(22)24/h1-4,9,11-12,17H,5-8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFSORLGRJPLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)NC(=O)CN2C3=CC=CC=C3N=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and quinoxaline intermediates. The difluoromethyl group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The final coupling of the cyclohexyl and quinoxaline intermediates is achieved through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener fluorination methods to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxoquinoxaline ring to a dihydroquinoxaline derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
N-[4-(difluoromethyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The oxoquinoxaline ring may participate in electron transfer processes, influencing the compound’s biological activity. Overall, the compound’s effects are mediated through a combination of binding interactions and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(trifluoromethyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide
- N-[4-(fluoromethyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide
- N-[4-(methyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide
Uniqueness
N-[4-(difluoromethyl)cyclohexyl]-2-(2-oxoquinoxalin-1-yl)acetamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
